molecular formula C10H9N3O2 B2802054 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid CAS No. 1334147-18-0

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid

Cat. No.: B2802054
CAS No.: 1334147-18-0
M. Wt: 203.201
InChI Key: CVTUAYQYHGDCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a benzoic acid moiety attached to a triazole ring, which is substituted with a methyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Related compounds, such as 1,2,4-triazole hybrids, have shown cytotoxic activities against tumor cell lines . This suggests that the compound may interact with cellular targets that play a role in cell proliferation and survival.

Mode of Action

It’s worth noting that related compounds have been shown to inhibit the proliferation of cancer cells . This suggests that the compound may interact with its targets in a way that disrupts normal cell function, leading to cell death.

Biochemical Pathways

Given the observed cytotoxic effects of related compounds, it is likely that the compound affects pathways related to cell proliferation and survival .

Result of Action

Related compounds have been shown to exhibit cytotoxic effects against tumor cell lines . This suggests that the compound may induce cell death in certain types of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with benzoic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various agents, such as sulfuric acid or sodium hydroxide, and often requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes .

Comparison with Similar Compounds

Uniqueness: 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid is unique due to the presence of the methyl group on the triazole ring, which can influence its reactivity and biological activity. This structural variation can lead to different pharmacological properties and applications compared to other triazole derivatives .

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-6-11-9(13-12-6)7-3-2-4-8(5-7)10(14)15/h2-5H,1H3,(H,14,15)(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTUAYQYHGDCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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